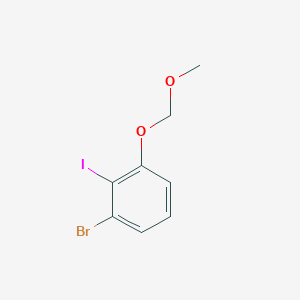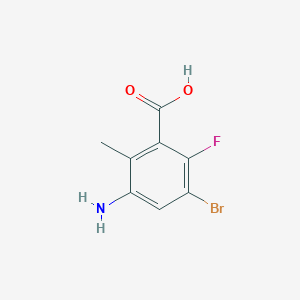![molecular formula C20H25N3O4 B13921970 Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 103878-85-9](/img/structure/B13921970.png)
Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a picolinamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Picolinamido Intermediate: The starting material, 3-(benzyloxy)picolinic acid, is reacted with an appropriate amine to form the picolinamido intermediate.
Coupling with tert-Butyl Carbamate: The picolinamido intermediate is then coupled with tert-butyl carbamate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the picolinamido moiety, potentially converting it to the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the picolinamido moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl (2-(3-(benzyloxy)benzamido)ethyl)carbamate
- tert-Butyl (2-(3-(benzyloxy)phenylamido)ethyl)carbamate
Uniqueness:
- The presence of the picolinamido moiety distinguishes tert-butyl (2-(3-(benzyloxy)picolinamido)ethyl)carbamate from other similar compounds. This unique structural feature imparts specific binding properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
103878-85-9 |
|---|---|
Fórmula molecular |
C20H25N3O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(3-phenylmethoxypyridine-2-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-12-22-18(24)17-16(10-7-11-21-17)26-14-15-8-5-4-6-9-15/h4-11H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
HUYJFCXLYUKGPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


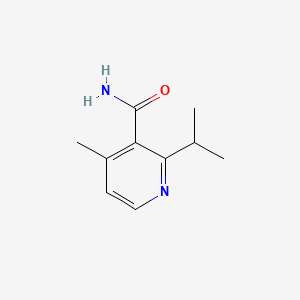


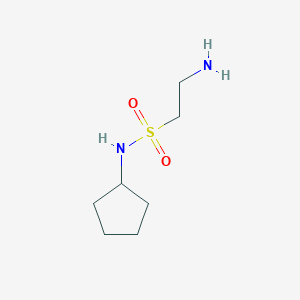
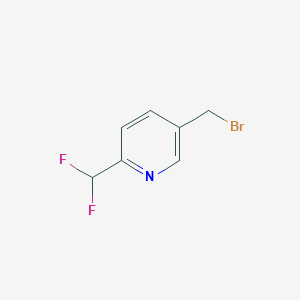
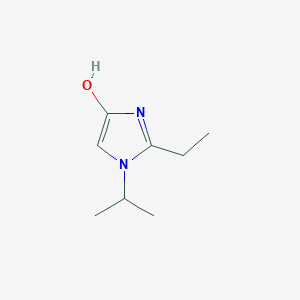
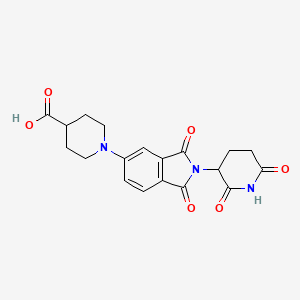
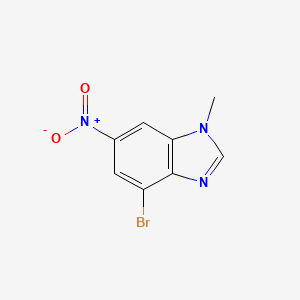

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
